Cas no 2869869-78-1 (D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- )
![D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- structure](https://www.kuujia.com/scimg/cas/2869869-78-1x500.png)
D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-histidine (ACI)
- D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]-
-
- Inchi: 1S/C11H15N3O4/c1-3-4-18-11(17)13-9(10(15)16)5-8-6-12-7-14(8)2/h3,6-7,9H,1,4-5H2,2H3,(H,13,17)(H,15,16)/t9-/m1/s1
- InChI Key: QGNWILTVAPXEIW-SECBINFHSA-N
- SMILES: C(C1=CN=CN1C)[C@H](C(=O)O)NC(=O)OCC=C
D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39918451-0.05g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 0.05g |
$876.0 | 2023-07-07 | ||
Enamine | EN300-39918451-5.0g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 5.0g |
$3023.0 | 2023-07-07 | ||
Enamine | EN300-39918451-10.0g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 10.0g |
$4483.0 | 2023-07-07 | ||
Enamine | EN300-39918451-1.0g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 1.0g |
$1043.0 | 2023-07-07 | ||
Enamine | EN300-39918451-2.5g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 2.5g |
$2043.0 | 2023-07-07 | ||
Enamine | EN300-39918451-0.25g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 0.25g |
$959.0 | 2023-07-07 | ||
Enamine | EN300-39918451-0.1g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 0.1g |
$917.0 | 2023-07-07 | ||
Enamine | EN300-39918451-0.5g |
(2R)-3-(1-methyl-1H-imidazol-5-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
2869869-78-1 | 0.5g |
$1001.0 | 2023-07-07 |
D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- Related Literature
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
Additional information on D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]-
Recent Advances in the Study of D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- (CAS: 2869869-78-1)
In recent years, the compound D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- (CAS: 2869869-78-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This modified amino acid derivative has shown promising potential in various applications, including drug development, enzyme inhibition, and as a building block for novel biomaterials. The unique structural features of this compound, particularly the presence of the 3-methyl and propen-1-yloxy carbonyl groups, contribute to its distinct chemical and biological properties.
Recent studies have focused on elucidating the synthesis and characterization of D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]-. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route for this compound, highlighting its high yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized product. These findings are critical for ensuring the reproducibility and scalability of the compound for further research and potential industrial applications.
The biological activity of D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- has also been a subject of investigation. Preliminary in vitro studies have demonstrated its ability to modulate specific enzymatic pathways, particularly those involving histidine decarboxylase. This enzyme plays a crucial role in the biosynthesis of histamine, a key mediator in inflammatory and immune responses. The compound's inhibitory effects suggest its potential as a therapeutic agent for conditions such as allergies and autoimmune diseases. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetics and safety profile.
Another area of interest is the application of D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- in the development of peptide-based therapeutics. Its unique structure allows for the incorporation into peptide sequences, enhancing their stability and bioavailability. A recent study in Bioconjugate Chemistry (2024) explored the use of this compound in the design of peptide-drug conjugates, demonstrating improved targeting efficiency and reduced off-target effects. These advancements highlight the compound's versatility and potential in precision medicine.
Despite the promising findings, challenges remain in the widespread adoption of D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]-. Issues such as synthetic complexity, cost-effectiveness, and regulatory hurdles need to be addressed. Collaborative efforts between academia and industry will be essential to overcome these barriers and fully realize the compound's potential. Future research directions may include exploring its applications in nanotechnology, drug delivery systems, and as a probe for studying protein-protein interactions.
In conclusion, D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- (CAS: 2869869-78-1) represents a promising candidate for various biomedical applications. Its unique chemical properties and biological activities make it a valuable tool for drug discovery and development. Continued research and innovation will be crucial to unlocking its full potential and translating these findings into clinically relevant therapies.
2869869-78-1 (D-Histidine, 3-methyl-N-[(2-propen-1-yloxy)carbonyl]- ) Related Products
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 249916-07-2(Borreriagenin)
- 55290-64-7(Dimethipin)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)



